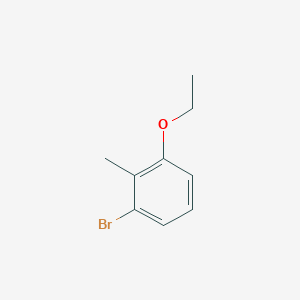

1-Bromo-3-ethoxy-2-methylbenzene

Description

1-Bromo-3-ethoxy-2-methylbenzene is a brominated aromatic compound with substituents at the 1-, 2-, and 3-positions of the benzene ring: a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and a methyl group (-CH₃) at position 2. The compound likely serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to the reactivity of the bromine atom and the directing effects of its substituents.

Properties

IUPAC Name |

1-bromo-3-ethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSYAGJGFKIUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-ethoxy-2-methylbenzene typically involves the bromination of 6-ethoxytoluene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-3-ethoxy-2-methylbenzene can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethoxy-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium methoxide to form 2-methoxy-6-ethoxytoluene.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form 6-ethoxytoluene.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: 2-Methoxy-6-ethoxytoluene.

Oxidation: 2-Bromo-6-ethoxybenzaldehyde or 2-Bromo-6-ethoxybenzoic acid.

Reduction: 6-Ethoxytoluene.

Scientific Research Applications

1-Bromo-3-ethoxy-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The positional arrangement of substituents significantly impacts physicochemical properties and reactivity. Key analogues include:

4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1)

- Substituents : Bromine (position 4), ethoxy (position 2), methyl (position 1).

- Comparison : As a positional isomer, this compound shares the same molecular formula (C₉H₁₁BrO) and molecular weight (229.09 g/mol) as the target compound. However, the bromine at position 4 (para to methyl) may alter electronic effects, making it less reactive in electrophilic substitutions compared to the target’s bromine at position 1 (meta to ethoxy) .

1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4)

- Substituents : Bromine (position 1), chlorine (position 3), methoxy (position 2).

- Comparison: Replacing the ethoxy group with methoxy (-OCH₃) reduces steric bulk but increases electron-donating capacity.

1-Bromo-2-ethoxy-3-fluorobenzene (CAS 909302-84-7)

- Substituents : Bromine (position 1), ethoxy (position 2), fluorine (position 3).

- Comparison : Fluorine’s strong electron-withdrawing nature directs electrophilic attacks to positions ortho/para to itself, contrasting with the methyl group in the target compound, which is sterically hindering but electron-donating .

Substituent Effects on Reactivity and Physical Properties

Biological Activity

1-Bromo-3-ethoxy-2-methylbenzene, a halogenated aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Bromo-3-ethoxy-2-methylbenzene possesses the molecular formula and a molecular weight of approximately 227.12 g/mol. Its structure features a bromine atom, an ethoxy group, and a methyl group attached to a benzene ring, which influences its lipophilicity and biological interactions.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | 1-Bromo-3-ethoxy-2-methylbenzene |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 227.12 g/mol |

Antimicrobial Properties

Research indicates that 1-bromo-3-ethoxy-2-methylbenzene exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various Gram-positive bacteria, making it a candidate for developing antibacterial agents.

Case Study: Antimicrobial Efficacy

A study published in Antiviral Chemistry & Chemotherapy evaluated the antimicrobial effects of this compound against Staphylococcus aureus and other pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent.

Cytotoxicity Studies

In vitro studies have demonstrated that 1-bromo-3-ethoxy-2-methylbenzene induces cytotoxic effects on several cancer cell lines. The compound's ability to promote apoptosis has been highlighted as a crucial mechanism for its anticancer properties.

Case Study: Induction of Apoptosis

A pharmaceutical research institute conducted experiments on various cancer cell lines, including MCF-7 and HeLa cells. Results showed a dose-dependent increase in apoptosis markers, with an IC50 value of 25 µM for MCF-7 cells, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It is known to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism.

Case Study: Enzyme Interaction

Research published in Toxicology Letters revealed that 1-bromo-3-ethoxy-2-methylbenzene inhibits CYP1A2 and CYP3A4 enzymes, which are essential for metabolizing various pharmaceuticals. This finding underscores the importance of understanding its pharmacokinetic implications in therapeutic applications.

Summary of Biological Activities

The following table summarizes the observed biological activities of 1-bromo-3-ethoxy-2-methylbenzene:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | Antiviral Chemistry & Chemotherapy |

| Cytotoxicity | Induction of apoptosis in cancer cells | Pharmaceutical Research Institute Study |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | Toxicology Letters |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Preliminary assessments indicate that exposure to 1-bromo-3-ethoxy-2-methylbenzene may lead to irritation or systemic toxicity if not handled properly. Long-term exposure could result in adverse health effects, necessitating careful evaluation in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.